molecular formula C18H22N2O2 B14217527 Benzenamine, N,N-diethyl-4-(2-nitro-1-phenylethyl)- CAS No. 820233-00-9

Benzenamine, N,N-diethyl-4-(2-nitro-1-phenylethyl)-

Katalognummer: B14217527
CAS-Nummer: 820233-00-9
Molekulargewicht: 298.4 g/mol
InChI-Schlüssel: OYHCPROZKRVARZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenamine, N,N-diethyl-4-(2-nitro-1-phenylethyl)- is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzenamine core substituted with diethyl groups and a nitro-phenylethyl moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, N,N-diethyl-4-(2-nitro-1-phenylethyl)- typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by amination. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Analyse Chemischer Reaktionen

Types of Reactions

Benzenamine, N,N-diethyl-4-(2-nitro-1-phenylethyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzene ring.

Wissenschaftliche Forschungsanwendungen

Benzenamine, N,N-diethyl-4-(2-nitro-1-phenylethyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the manufacture of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Benzenamine, N,N-diethyl-4-(2-nitro-1-phenylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenamine, N,N-dimethyl-4-nitro-: Similar structure but with dimethyl groups instead of diethyl groups.

    Benzenamine, N,N-diethyl-4-methyl-: Similar structure but with a methyl group instead of a nitro-phenylethyl group.

Uniqueness

Benzenamine, N,N-diethyl-4-(2-nitro-1-phenylethyl)- is unique due to the presence of both diethyl and nitro-phenylethyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in similar compounds.

Eigenschaften

CAS-Nummer

820233-00-9

Molekularformel

C18H22N2O2

Molekulargewicht

298.4 g/mol

IUPAC-Name

N,N-diethyl-4-(2-nitro-1-phenylethyl)aniline

InChI

InChI=1S/C18H22N2O2/c1-3-19(4-2)17-12-10-16(11-13-17)18(14-20(21)22)15-8-6-5-7-9-15/h5-13,18H,3-4,14H2,1-2H3

InChI-Schlüssel

OYHCPROZKRVARZ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C1=CC=C(C=C1)C(C[N+](=O)[O-])C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.